![molecular formula C30H46O5 B1248622 Sandorinic acid A](/img/structure/B1248622.png)
Sandorinic acid A
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Overview
Description
Sandorinic acid A is a natural product found in Sandoricum koetjape and Sandoricum indicum with data available.
Scientific Research Applications
Tumor Cell Line Inhibition and Lymphocyte Proliferation Effects
Sandorinic acid A, isolated from the stem bark of Sandoricum indicum, has been studied for its potential in inhibiting tumor cell lines and affecting lymphocyte proliferation. This compound, along with its variants (sandorinic acids B and C), demonstrates notable activity in these areas, highlighting its potential in cancer research and immunological studies (Tanaka et al., 2001).
Environmental and Agricultural Applications
While not directly related to sandorinic acid A, research on fluorine compounds and their interaction with the environment and agriculture provides a broader context for understanding the potential applications of similar compounds. For instance, studies on fluorine's impact on plant growth and soil treatment techniques offer insights into how related compounds might be used in environmental management and agriculture (Rodrigues et al., 2017).
Water Treatment and Environmental Remediation
Research has also been conducted on the use of sand and other materials in the treatment of water contaminated with fluorine compounds. Such studies are relevant in understanding how sandorinic acid A and similar substances might interact with environmental elements and could be utilized in water treatment and remediation processes (Togarepi et al., 2012).
Potential in Industrial and Chemical Applications
Further research indicates the potential use of fluorine compounds in various industrial and chemical applications, such as in the development of new chemical agents for specific industrial processes. This suggests possible areas where sandorinic acid A could find application, given its chemical properties (Xu, 2015).
properties
Product Name |
Sandorinic acid A |
---|---|
Molecular Formula |
C30H46O5 |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
(2R,4aS,6aR,8aR,12aS,14R,14aS,14bS)-14,14b-dihydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-10-oxo-1,3,4,5,6,7,8,8a,11,12,13,14-dodecahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C30H46O5/c1-24(2)20-9-8-18-19(27(20,5)11-10-21(24)31)16-22(32)29(7)28(18,6)15-14-26(4)13-12-25(3,23(33)34)17-30(26,29)35/h20,22,32,35H,8-17H2,1-7H3,(H,33,34)/t20-,22+,25+,26+,27+,28+,29+,30-/m0/s1 |
InChI Key |
PLEQWDWYBBEGIT-ZTSHXWEVSA-N |
Isomeric SMILES |
C[C@]12CC[C@@](C[C@]1([C@@]3([C@@H](CC4=C([C@]3(CC2)C)CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)O)C)O)(C)C(=O)O |
Canonical SMILES |
CC1(C2CCC3=C(C2(CCC1=O)C)CC(C4(C3(CCC5(C4(CC(CC5)(C)C(=O)O)O)C)C)C)O)C |
synonyms |
sandorinic acid A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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